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Abstract

This document provides a comprehensive technical overview of the electron configuration of
Gadolinium-160 (1°°Gd). As a stable isotope of Gadolinium, its electronic structure is identical
to that of the element in its natural state. The ground state electron configuration of Gadolinium
is [Xe] 4f7 5d* 6s2. This configuration is a notable exception to the standard Aufbau principle, a
deviation driven by the enhanced stability associated with a half-filled 4f subshell. This guide
details the theoretical principles governing this configuration, presents relevant quantitative
atomic data, and outlines the experimental methodologies used for its determination.

Introduction to Gadolinium-160

Gadolinium (Gd) is a chemical element with atomic number 64, belonging to the lanthanide
series.[1] It is a silvery-white, malleable, and ductile rare-earth element.[1] Naturally occurring
gadolinium is a mix of six stable isotopes and one radioisotope, with Gadolinium-160 being
one of the stable isotopes.[1] Isotopes of an element contain the same number of protons and,
in a neutral state, the same number of electrons; they differ only in the number of neutrons in
the nucleus.[2] Therefore, Gadolinium-160, with 64 protons and 64 electrons, possesses the
same electron configuration as any other neutral gadolinium atom.[2][3]

The unique electronic structure of Gadolinium, particularly its seven unpaired electrons in the 4f
orbital, gives it the largest magnetic moment among the elements, making it strongly
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paramagnetic at room temperature.[1] This property is fundamental to its widespread use,
especially in the development of MRI (Magnetic Resonance Imaging) contrast agents, where
Gd(lll) ions enhance image resolution. A thorough understanding of its electron configuration is
therefore critical for professionals in materials science, chemistry, and drug development.

Theoretical Determination of Electron Configuration

The distribution of electrons within an atom's orbitals is governed by a set of fundamental rules.
The electron configuration for Gadolinium is determined by the interplay of these principles,
which results in an exception to the standard filling order.

Governing Principles

» Aufbau Principle: This principle states that electrons fill atomic orbitals of the lowest available
energy levels before occupying higher levels.[4] The typical order of filling is 1s, 2s, 2p, 3s,
3p, 4s, 3d, 4p, 5s, 4d, 5p, 6s, 4f, 5d, 6p, etc.[4]

» Pauli Exclusion Principle: This principle dictates that no two electrons in the same atom can
have the identical set of four quantum numbers. This means that an orbital can hold a
maximum of two electrons, and they must have opposite spins.[5]

e Hund's Rule of Maximum Multiplicity: When filling a subshell with multiple degenerate (equal-
energy) orbitals, electrons will first occupy each orbital singly with parallel spins before any
orbital is doubly occupied.[1][6] This arrangement minimizes electron-electron repulsion and
leads to a lower energy state.[6]

The Electron Configuration of Gadolinium (Z=64)

Based on a strict application of the Aufbau principle, one might expect the configuration of
Gadolinium to be [Xe] 4f8 6s2. However, the actual, experimentally determined ground state
configuration is [Xe] 4f7 5d! 6s2.[5][6]

This deviation is a classic example of an exception among the lanthanides.[3][7] The reason for
this anomaly lies in the special stability of half-filled and fully-filled electron subshells.[3][4] The
4f and 5d orbitals in lanthanides have very similar energy levels.[8] A half-filled 4f subshell
(containing 7 electrons, one for each of its seven orbitals) provides significant extra stability
due to maximized exchange energy.[3]
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To achieve this stable half-filled 4f” state, one electron occupies the 5d orbital rather than
pairing up in the 4f orbital. This [Xe] 4f7 5d* 6s? configuration is energetically more favorable
than the [Xe] 4f® 6s2 alternative.[3][9]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.askiitians.com/forums/11-grade-chemistry-others/which-lanthanides-are-exceptions-to-the-aufbau-pri_458412.htm
https://byjus.com/jee/lanthanides/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Aufbau Principle Pauli Exclusion Principle Hund's Rule
(Fill lowest energy first) (Max 2e- per orbital, opposite spins) (Maximize spin multiplicity)

Start with Xenon core
[Xe] (54 electrons)
Add 2e- to 6s orbital
[Xe] 6s?

Place remaining 8 electrons

Expected Configuration
(Strict Aufbau)
[Xe] 4f8 6s2

Consider Stability Rule:
Half-filled f-shell (f”) is highly stable

Actual Ground State
Configuration
[Xe] 4f7 5dt 6s2

Click to download full resolution via product page

Diagram 1: Logical workflow for determining Gadolinium's electron configuration.
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Quantitative Atomic Data for Gadolinium

The following table summarizes key atomic properties of Gadolinium, which are consequences

of its electronic structure.

Property Value Citation(s)

Atomic Number 64 [1][10]

Full Electron Configuration 1% 257 2p° 357 3p° 31 4s? [10]
4p® 4d1° 4f7 552 5p® 5d! 6s2?

Abbreviated Configuration [Xe] 4f7 5d* 6s2 [31[5][6]

Electrons per Shell 2,8,18,25,9,2 [3][10]

Valence Electrons 4f7 5d1 6s2 [10]

First lonization Energy 6.15 eV [10]

Second lonization Energy 12.095 eV [10]

Third lonization Energy 20.635 eV [10]

Atomic Radius (empirical) 180 pm

Covalent Radius 196+6 pm

lonic Radius (Gd3+) 93.8 pm [10]

Experimental Protocols for Determination

The electron configurations of elements are determined experimentally, not just through theory.
[8][11] Spectroscopic techniques that probe the energy levels of electrons are the primary
methods. For lanthanides like Gadolinium, the close energy levels of the 4f and 5d subshells
make these experimental verifications crucial.[8]

Key Experimental Methods

Two powerful techniques for this purpose are X-ray Photoelectron Spectroscopy (XPS) and X-
ray Absorption Spectroscopy (XAS).
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o X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for
Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique
that measures the elemental composition, empirical formula, chemical state, and electronic
state of the elements within a material.[8][12] In an XPS experiment, a sample is irradiated
with a beam of X-rays. This causes the emission of core-level electrons. By measuring the
kinetic energy of these photoelectrons, their binding energy can be determined, providing
direct insight into which orbitals are occupied.[12] Studies on Gadolinium metal and its
oxides using XPS have been performed to investigate its electronic properties and valence
band structure.[2][12][13]

o X-ray Absorption Spectroscopy (XAS): XAS is a technique used to probe the local geometric
and/or electronic structure of matter.[14] The experiment involves tuning synchrotron X-ray
energy to a specific absorption edge of an element.[15] The fine structure near this edge
(XANES) is highly sensitive to the formal oxidation state and the electronic structure,
providing information to confirm the electron configuration.[16]

Generalized Experimental Protocol: XPS

Below is a generalized workflow for determining electronic structure information using X-ray
Photoelectron Spectroscopy.

o Sample Preparation: A high-purity foil or film of Gadolinium is placed in an ultra-high vacuum
(UHV) chamber.[12] The surface is typically cleaned via ion bombardment (e.g., with Argon
ions) to remove any surface oxide or contaminant layers.[12]

» X-ray Irradiation: The clean sample surface is irradiated with a monochromatic X-ray beam
(e.g., from an Al Ka or Cr Ka source).[13] The energy of these X-rays is sufficient to eject
core and valence electrons from the Gadolinium atoms.[15]

o Electron Detection & Analysis: An electron energy analyzer measures the kinetic energy (KE)
of the emitted photoelectrons. The binding energy (BE) of the electrons is then calculated
using the equation: BE = hv - KE - ®, where hv is the energy of the incident X-ray photon
and & is the work function of the spectrometer.

e Spectral Interpretation: The resulting spectrum shows peaks corresponding to the binding
energies of electrons in different orbitals (e.g., Gd 3d, 4d, 4f). The position and intensity of
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these peaks, particularly in the valence band region, are compared with theoretical models
and reference spectra to confirm the occupancy of the 4f, 5d, and 6s orbitals.[2][13]

1. Sample Preparation
(High-purity Gd in UHV,
surface cleaning via ion sputtering)

2. X-ray Irradiation
(Bombard sample with
monochromatic X-rays)

3. Photoelectron Detection
(Measure kinetic energy of
emitted electrons)

4. Data Analysis
(Calculate binding energies,
generate spectrum)

5. Configuration Confirmation
(Compare valence band spectra to
theoretical models for 4f7 5d! 6s2)

Click to download full resolution via product page

Diagram 2: Simplified workflow for XPS analysis of Gadolinium.
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Conclusion

The electron configuration of the stable isotope Gadolinium-160 is [Xe] 4f” 5d! 6s2. This
configuration is identical to that of elemental Gadolinium and represents a significant exception
to the standard Aufbau principle. This arrangement is a direct consequence of the enhanced
thermodynamic stability afforded by a precisely half-filled 4f subshell. This unique electronic
structure, with its seven unpaired 4f electrons, is the source of Gadolinium's powerful magnetic
properties, which are leveraged in critical scientific and medical applications. The configuration
is robustly supported by both theoretical calculations and direct experimental evidence from
advanced spectroscopic methods like XPS and XAS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. byjus.com [byjus.com]

e 2. arxiv.org [arxiv.org]

¢ 3. Which lanthanides are exceptions to the Aufbau principle? - asklITians [askiitians.com]
e 4. Aufbau Principle | ChemTalk [chemistrytalk.org]

e 5. Hund's rules - Wikipedia [en.wikipedia.org]

e 6. Hund’'s Rule | ChemTalk [chemistrytalk.org]

e 7. Which lanthanides are exceptions to the Aufbau pri class 11 chemistry CBSE
[vedantu.com]

o 8. chem.libretexts.org [chem.libretexts.org]
e 9. byjus.com [byjus.com]

e 10. electrons - Exceptions to the Aufbau principle? - Physics Stack Exchange
[physics.stackexchange.com]

e 11. Hund's Rule [ch301.cm.utexas.edu]

e 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b083645?utm_src=pdf-body
https://www.benchchem.com/product/b083645?utm_src=pdf-custom-synthesis
https://byjus.com/chemistry/hunds-rule/
https://arxiv.org/pdf/1712.04115
https://www.askiitians.com/forums/11-grade-chemistry-others/which-lanthanides-are-exceptions-to-the-aufbau-pri_458412.htm
https://chemistrytalk.org/aufbau-principle/
https://en.wikipedia.org/wiki/Hund%27s_rules
https://chemistrytalk.org/hunds-rule/
https://www.vedantu.com/question-answer/which-lanthanides-are-exceptions-to-the-aufbau-class-11-chemistry-cbse-61230f4596009f69bb7201b4
https://www.vedantu.com/question-answer/which-lanthanides-are-exceptions-to-the-aufbau-class-11-chemistry-cbse-61230f4596009f69bb7201b4
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Descriptive_Chemistry/Elements_Organized_by_Block/4_f-Block_Elements/The_Lanthanides/aLanthanides%3A_Properties_and_Reactions
https://byjus.com/jee/lanthanides/
https://physics.stackexchange.com/questions/293673/exceptions-to-the-aufbau-principle
https://physics.stackexchange.com/questions/293673/exceptions-to-the-aufbau-principle
https://ch301.cm.utexas.edu/section2.php?target=atomic/e-config/hunds-rule.html
https://nopr.niscpr.res.in/bitstream/123456789/49413/1/IJCA%2022A%289%29%20731-735.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13. pubs.aip.org [pubs.aip.org]

e 14, X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]
e 15. chem.libretexts.org [chem.libretexts.org]

e 16. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

 To cite this document: BenchChem. [Technical Guide to the Electron Configuration of
Gadolinium-160]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083645#electron-configuration-of-gadolinium-160]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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